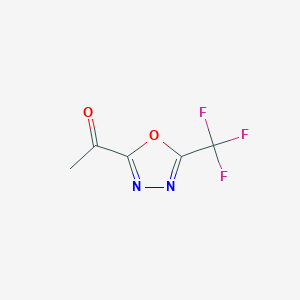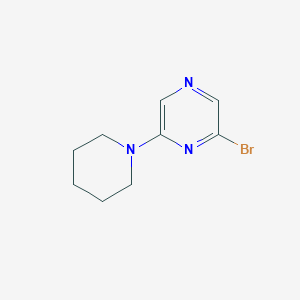
2-Bromo-6-(piperidin-1-yl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(piperidin-1-yl)pyrazine is a heterocyclic organic compound with the molecular formula C9H12BrN3 It is characterized by the presence of a bromine atom and a piperidine ring attached to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(piperidin-1-yl)pyrazine typically involves the bromination of 6-(piperidin-1-yl)pyrazine. One common method is the reaction of 6-(piperidin-1-yl)pyrazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the process and reduce the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-(piperidin-1-yl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 6-(piperidin-1-yl)pyrazine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazines depending on the nucleophile used.
Oxidation Reactions: Major products are pyrazine N-oxides.
Reduction Reactions: The primary product is 6-(piperidin-1-yl)pyrazine.
Aplicaciones Científicas De Investigación
2-Bromo-6-(piperidin-1-yl)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the development of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(piperidin-1-yl)pyrazine involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity to biological targets. The piperidine ring enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The pyrazine ring can interact with nucleophilic sites in enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
6-(Piperidin-1-yl)pyrazine: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chloro-6-(piperidin-1-yl)pyrazine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
2-Iodo-6-(piperidin-1-yl)pyrazine: Contains an iodine atom, which can affect its chemical and biological properties.
Uniqueness
2-Bromo-6-(piperidin-1-yl)pyrazine is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules. Additionally, its potential biological activities make it a compound of interest in medicinal chemistry .
Propiedades
Número CAS |
1017781-76-8 |
|---|---|
Fórmula molecular |
C9H12BrN3 |
Peso molecular |
242.12 g/mol |
Nombre IUPAC |
2-bromo-6-piperidin-1-ylpyrazine |
InChI |
InChI=1S/C9H12BrN3/c10-8-6-11-7-9(12-8)13-4-2-1-3-5-13/h6-7H,1-5H2 |
Clave InChI |
ZDWFVRMVDWKICQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=CN=CC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl N-[(2S)-1-{2-[4-(4'-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-4-yl}-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12436846.png)
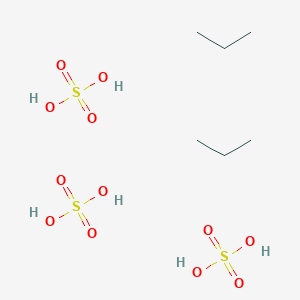
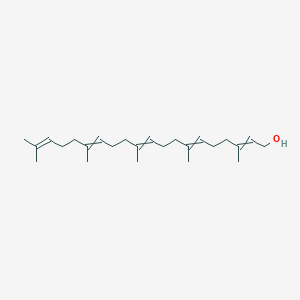
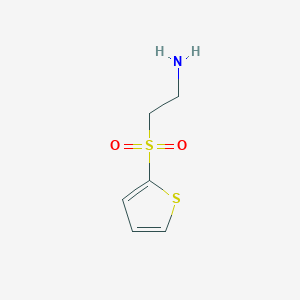
![(3R,4aS,5S,6S,6aS,10S,10aS,10bR)-5,6-Bis(acetyloxy)-3-ethenyldodecahydro-10-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12436864.png)

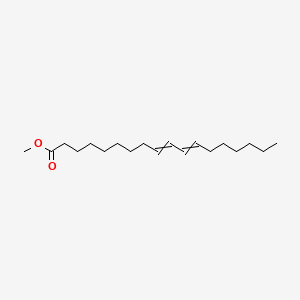
![Tetrasodium 3-hydroxy-4-(2-{2-sulfonato-5-[2-(4-sulfonatophenyl)diazen-1-yl]phenyl}diazen-1-yl)naphthalene-2,7-disulfonate](/img/structure/B12436877.png)


![8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-9H-purine-2,6-dione](/img/structure/B12436906.png)
